5F-203

Übersicht

Beschreibung

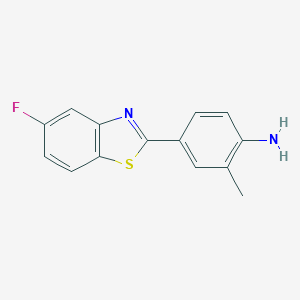

NSC-703786: 2-(4-Amino-3-methylphenyl)-5-fluorbenzothiazol , ist ein fluoriertes Benzothiazol-Analogon. Diese Verbindung hat aufgrund ihrer starken und selektiven Antitumor-Eigenschaften erhebliche Aufmerksamkeit erregt. Insbesondere ist es bekannt für seine Fähigkeit, DNA-Schäden und Zellzyklus-Arrest in bestimmten Krebszellen zu induzieren, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von NSC-703786 umfasst die Reaktion von 2-Aminobenzothiazol mit 4-Amino-3-methylphenylboronsäure in Gegenwart eines Palladiumkatalysators. Die Reaktion wird typischerweise unter einer Inertatmosphäre bei erhöhten Temperaturen durchgeführt, um die Kupplungsreaktion zu ermöglichen. Das Produkt wird dann mittels Standard-Chromatographietechniken gereinigt .

Industrielle Produktionsverfahren: Während detaillierte industrielle Produktionsverfahren nicht weit verbreitet sind, würde die Synthese von NSC-703786 in größerem Maßstab wahrscheinlich eine Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsmethoden umfassen, um eine gleichbleibende Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NSC-703786 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um reaktive elektrophile Spezies zu bilden, die kovalent an DNA binden können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Benzothiazolring modifizieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen, insbesondere am Benzothiazolring, können zur Bildung verschiedener Derivate mit unterschiedlichen biologischen Eigenschaften führen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von NSC-703786, die jeweils potenziell einzigartige biologische Aktivitäten aufweisen. Diese Derivate können weiter auf ihr therapeutisches Potenzial untersucht werden .

Wissenschaftliche Forschungsanwendungen

NSC-703786 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von fluorierten Benzothiazolen und deren Derivaten zu untersuchen.

Biologie: Die Verbindung wird auf ihre Fähigkeit untersucht, DNA-Schäden und Zellzyklus-Arrest in Krebszellen zu induzieren, was Einblicke in die Mechanismen des Krebszelltods liefert.

Medizin: NSC-703786 wird als potenzielles Antitumormittel untersucht, insbesondere wegen seiner selektiven Toxizität gegenüber bestimmten Krebszelllinien.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Antitumormedikamente und diagnostischer Mittel .

Wirkmechanismus

Der Wirkmechanismus von NSC-703786 beinhaltet die Aktivierung des Arylhydrocarbonrezeptor (AhR)-Signalwegs. Nach Bindung an AhR induziert die Verbindung die Expression von Cytochrom-P450-Enzymen, insbesondere CYP1A1 und CYP1B1. Diese Enzyme metabolisieren NSC-703786 zu reaktiven elektrophilen Spezies, die DNA-Addukte bilden können, was zu DNA-Schäden und Zellzyklus-Arrest führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, die empfindlich auf die Wirkungen der Verbindung reagieren .

Wissenschaftliche Forschungsanwendungen

NSC-703786 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of fluorinated benzothiazoles and their derivatives.

Biology: The compound is studied for its ability to induce DNA damage and cell cycle arrest in cancer cells, providing insights into the mechanisms of cancer cell death.

Medicine: NSC-703786 is being investigated as a potential anticancer agent, particularly for its selective toxicity towards certain cancer cell lines.

Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and diagnostic agents .

Wirkmechanismus

The mechanism of action of NSC-703786 involves the activation of the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound induces the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes metabolize NSC-703786 into reactive electrophilic species that can form DNA adducts, leading to DNA damage and cell cycle arrest. This mechanism is particularly effective in cancer cells that are sensitive to the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

DF 203 (NSC 674495): Die nicht-fluorierte Stammverbindung von NSC-703786, die ebenfalls Antitumor-Eigenschaften aufweist.

Phortress (NSC 710305): Das Lysylamid-Prodrug von NSC-703786, das entwickelt wurde, um die Bioverfügbarkeit und therapeutische Wirksamkeit der Verbindung zu verbessern.

PMX 610: Ein weiteres fluoriertes Benzothiazol mit starker Antitumoraktivität .

Einzigartigkeit: NSC-703786 ist einzigartig aufgrund seiner fluorierten Struktur, die seine Stabilität und Reaktivität im Vergleich zu seinen nicht-fluorierten Gegenstücken erhöht. Diese Fluorierung trägt auch zu seiner selektiven Toxizität gegenüber bestimmten Krebszelllinien bei, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Eigenschaften

IUPAC Name |

4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLHIIUGSEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327929 | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260443-89-8 | |

| Record name | 4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260443-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260443898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260443-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5F-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3GHW53E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)](/img/structure/B56346.png)

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)